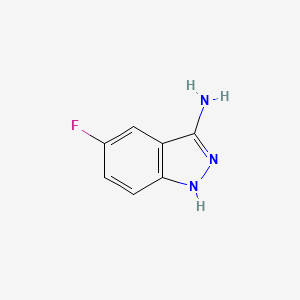

5-fluoro-1H-indazol-3-amine

Overview

Description

5-Fluoro-1H-indazol-3-amine is a chemical compound with the molecular formula C7H6FN3. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring.

Mechanism of Action

Target of Action

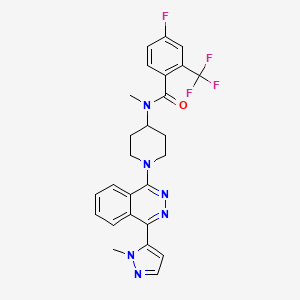

5-Fluoro-1H-indazol-3-amine is a derivative of indazole, a nitrogenous heterocycle . The primary targets of this compound are tyrosine kinase and RIP2 kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades, and they play a vital role in the regulation of normal cellular processes . RIP2 kinase is a central component of the innate immune system .

Mode of Action

The 1H-indazole-3-amine structure in this compound is an effective hinge-binding fragment . It binds effectively with the hinge region of tyrosine kinase , inhibiting its activity. This inhibition can lead to the disruption of signal transduction cascades, potentially halting the proliferation of cancer cells .

Biochemical Pathways

The compound’s interaction with tyrosine kinase can affect multiple biochemical pathways. For instance, it can inhibit the Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . These pathways are crucial for cell survival and apoptosis, and their disruption can lead to cell death .

Result of Action

The compound has shown promising inhibitory effects against certain human cancer cell lines . For instance, it exhibited a significant inhibitory effect against the K562 cell line, a model for chronic myeloid leukemia . Moreover, it was found to affect apoptosis and cell cycle .

Biochemical Analysis

Biochemical Properties

5-fluoro-1H-indazol-3-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins involved in cancer cell proliferation. It has been shown to interact with enzymes such as tyrosine kinases, which are crucial for cell signaling and growth. The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting the signaling pathways that promote cancer cell survival and proliferation . Additionally, this compound interacts with proteins involved in apoptosis, such as members of the Bcl-2 family, enhancing the apoptotic response in cancer cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound induces apoptosis by activating the p53/MDM2 pathway, leading to cell cycle arrest and programmed cell death . This effect is particularly notable in human cancer cell lines such as lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) . Furthermore, this compound influences cell signaling pathways by inhibiting tyrosine kinases, which are essential for the transmission of growth signals within the cell . This inhibition results in reduced cell proliferation and increased sensitivity to apoptotic stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of tyrosine kinases, preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling cascade necessary for cell growth and survival. Additionally, this compound modulates gene expression by affecting transcription factors involved in cell cycle regulation and apoptosis . The compound’s interaction with the p53/MDM2 pathway enhances the transcriptional activity of p53, leading to increased expression of pro-apoptotic genes and suppression of anti-apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with minimal degradation over extended periods . In in vitro studies, the apoptotic effects of this compound are time-dependent, with significant cell death observed within 24 to 48 hours of treatment . Long-term studies in in vivo models have shown that the compound maintains its efficacy in inhibiting tumor growth over several weeks, with no significant loss of activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . The therapeutic window for this compound is relatively narrow, necessitating careful dosage optimization to maximize efficacy while minimizing adverse effects . Threshold effects have been noted, with a significant increase in anticancer activity observed at doses above a certain threshold .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion to more water-soluble metabolites for excretion . These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, this compound may affect metabolic flux by altering the levels of key metabolites involved in cell growth and survival .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in target tissues . Transporters such as ATP-binding cassette (ABC) transporters may facilitate the efflux of this compound from cells, influencing its intracellular concentration and therapeutic efficacy . The distribution of the compound within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound predominantly localizes to the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence the compound’s localization and activity . Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its therapeutic effects .

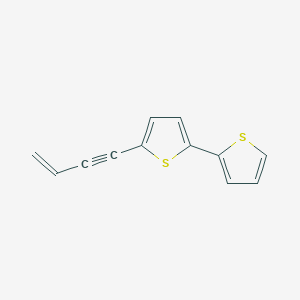

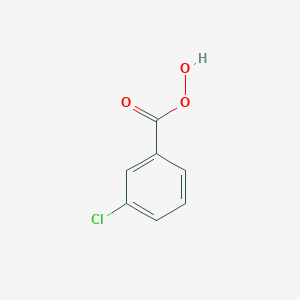

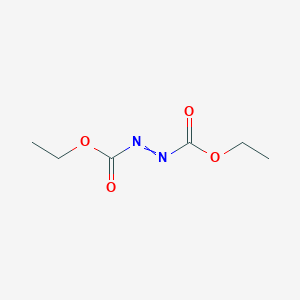

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1H-indazol-3-amine typically begins with 5-bromo-2-fluorobenzonitrile. This compound is refluxed with hydrazine hydrate (80%) to afford 5-bromo-1H-indazol-3-amine with a high yield in just 20 minutes . Another method involves the use of transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-1H-indazol-3-amine undergoes various chemical reactions, including:

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: Commonly involves replacing a hydrogen atom with another substituent.

Common Reagents and Conditions:

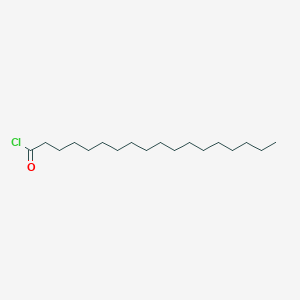

Oxidation: Reagents like potassium permanganate or chromium trioxide.

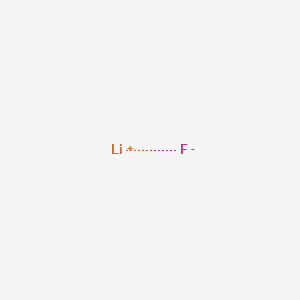

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

5-Fluoro-1H-indazol-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anticancer properties.

Medicine: Investigated for its role in developing new therapeutic agents, particularly for cancer treatment.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

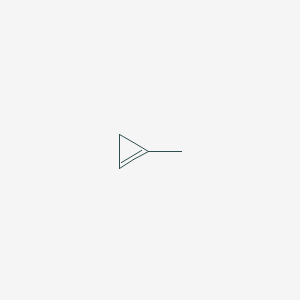

- 1H-indazole-3-amine

- 5-bromo-1H-indazol-3-amine

- 5-methoxy-1H-indazol-3-amine

Comparison: 5-Fluoro-1H-indazol-3-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activities. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications .

Biological Activity

5-Fluoro-1H-indazol-3-amine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H6FN3 and is characterized by a fluorine atom at the 5-position of the indazole ring. This structural modification is believed to enhance its biological activity compared to other indazole derivatives.

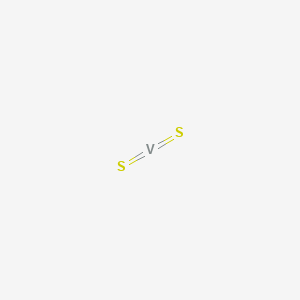

Target Enzymes:

The compound primarily targets tyrosine kinases , including RIP2 kinase, which are critical in cell signaling pathways that regulate cell growth and survival. By inhibiting these enzymes, this compound disrupts signaling pathways that promote cancer cell proliferation.

Biochemical Pathways:

Research indicates that this compound can inhibit the Bcl2 family members and modulate the p53/MDM2 pathway, leading to apoptosis in cancer cells. The inhibition of Bcl2, an anti-apoptotic protein, coupled with the activation of pro-apoptotic proteins like Bax, results in increased rates of programmed cell death in tumor cells .

Antitumor Activity

A series of studies have evaluated the antitumor activity of this compound against various cancer cell lines:

These values indicate the concentration required to inhibit 50% of cell growth, showcasing its potential as an effective anticancer agent.

Case Studies

-

In Vitro Studies:

- A study demonstrated that this compound exhibited significant cytotoxicity against Hep-G2 cells, showing an IC50 value comparable to that of standard chemotherapeutics like 5-fluorouracil (5-Fu) . The compound's effects were confirmed through MTT assays and apoptosis assays, indicating a dose-dependent increase in apoptosis rates.

-

Structure-Activity Relationship (SAR):

- The presence of the fluorine substituent was found to enhance the compound's antitumor activity significantly. Variations in substituents at the C-5 position of indazole demonstrated distinct impacts on potency against different cancer cell lines, highlighting the importance of molecular modifications in drug design .

Pharmacokinetics and Metabolism

This compound is metabolized primarily by liver enzymes, including cytochrome P450 isoforms, which convert it into more water-soluble metabolites for excretion. Its distribution within cells suggests localization in both cytoplasm and nucleus, crucial for its interaction with target proteins .

Properties

IUPAC Name |

5-fluoro-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLBVJRYQQUECL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401981 | |

| Record name | 5-fluoro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61272-72-8 | |

| Record name | 5-fluoro-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1H-indazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.